molecular formula C10H12N2O2S B1586007 Ethyl 4-thioureidobenzoate CAS No. 23051-16-3

Ethyl 4-thioureidobenzoate

Cat. No. B1586007
CAS RN: 23051-16-3
M. Wt: 224.28 g/mol
InChI Key: ZJGHEUYKWKTKCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ETUB and similar compounds often involves a series of steps including alkylation, esterification, and further alkylation . The synthesis process is selected to have high total yields, mild conditions, and simple operation .


Chemical Reactions Analysis

While specific chemical reactions involving ETUB were not found in the searched resources, thiourea derivatives like ETUB are known to participate in a variety of chemical reactions. For instance, they can undergo reactions with sodium hydrogensulfite in water at 80 - 90℃ .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Synthesis and Evaluation for Antimicrobial Purposes : Ethyl 4-thioureidobenzoate derivatives have been synthesized and evaluated for their antimicrobial properties. Certain derivatives have shown significant inhibitory effects against Gram-positive bacteria and yeasts. However, not all compounds in this category exhibit remarkable activity against tested microorganisms (Balkan, Urgun, & Özalp, 2001).

Environmental and Sensory Applications

  • Carbon Dioxide (CO2) Gas Sensor : Ethynylated-thiourea derivatives of ethyl 4-thioureidobenzoate have been used to develop resistive-type CO2 gas sensors. These sensors show significant responses at room temperature with good reproducibility and fast response/recovery times for CO2 detection (Daud, Wahid, & Khairul, 2019).

Photocatalysis and Environmental Fate

  • Photocatalytic Profile in Environmental Waters : Ethyl 4-thioureidobenzoate (Et-PABA) is studied for its transformation products and environmental fate, especially in environmental waters. Despite its widespread use, its presence in natural waters is not prominent, likely due to photocatalysis-induced transformation (Li et al., 2017).

Anticancer Activity

  • Synthesis for Anticancer Evaluation : Ethyl 4-thioureidobenzoate derivatives have been synthesized and evaluated for their potential anticancer activity. Some derivatives have shown potent activity against specific cancer cell lines, making them candidates for further investigation in cancer therapeutics (Abdel-Motaal, Alanzy, & Asem, 2020).

Spectroscopic and Structural Characterization

  • Characterization of Derivatives : Ethyl 4-thioureidobenzoate derivatives have been characterized using various spectroscopic techniques, contributing to the understanding of their molecular structures and properties. This characterization is crucial for their potential applications in various fields (Haroon et al., 2019).

Fluorescent Materials

  • Synthesis of Fluorescent Derivatives : Certain thiophene derivatives, related to ethyl 4-thioureidobenzoate, have been synthesized and characterized for their fluorescent properties. These properties could be utilized in various applications such as sensors and bioimaging (Coelho et al., 2015).

Safety And Hazards

ETUB is classified under hazard class 6.1, indicating that it is toxic if swallowed . Precautionary measures include avoiding eye and skin contact, and ensuring adequate ventilation during handling .

Future Directions

Thiourea derivatives like ETUB have been extensively studied due to their diversified biological properties. They are being considered for designing chemical compounds in the field of cancer treatment . Therefore, future research could focus on exploring the potential therapeutic applications of ETUB and similar compounds.

properties

IUPAC Name

ethyl 4-(carbamothioylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-2-14-9(13)7-3-5-8(6-4-7)12-10(11)15/h3-6H,2H2,1H3,(H3,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGHEUYKWKTKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384589
Record name 1-(4-Ethoxycarbonylphenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-thioureidobenzoate

CAS RN

23051-16-3
Record name 23051-16-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254684
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Ethoxycarbonylphenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Ethoxycarbonylphenyl)-2-thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Nunziata - 2023 - search.proquest.com
This work details the effort toward structure-activity-relationship (SAR) studies and synthesis of the small molecule modulators of two non-traditional drug targets. The first part of this …
Number of citations: 2 search.proquest.com

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